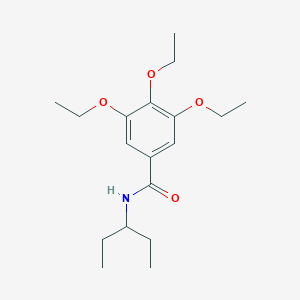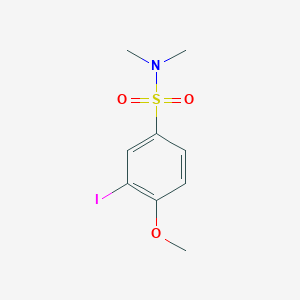
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(1-ethylpropyl)benzamide is a chemical compound that belongs to the class of benzamides. It is also known as TEPPB and has become a popular research topic in recent years due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of TEPPB is not fully understood, but it is believed to act on the adenosine A2A receptor. This receptor is involved in various physiological processes, including inflammation and neuroprotection. By modulating the activity of this receptor, TEPPB may be able to reduce inflammation and protect neurons from damage.
Biochemical and Physiological Effects
TEPPB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TEPPB can reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, TEPPB has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species. In animal studies, TEPPB has been shown to improve cognitive function and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TEPPB in lab experiments is its relatively low toxicity. In vitro studies have shown that TEPPB is not cytotoxic at concentrations up to 100 μM. Additionally, TEPPB is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of TEPPB is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
TEPPB has shown promising results in various preclinical studies, but more research is needed to fully understand its potential therapeutic applications. Some future directions for research include:
1. Investigating the efficacy of TEPPB in animal models of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
2. Studying the potential anticancer properties of TEPPB in various cancer cell lines.
3. Exploring the mechanism of action of TEPPB and its effects on the adenosine A2A receptor.
4. Developing more water-soluble derivatives of TEPPB to improve its solubility in aqueous solutions.
5. Investigating the potential side effects of TEPPB in animal models to ensure its safety for human use.
Conclusion
TEPPB is a promising chemical compound that has shown potential therapeutic applications in various preclinical studies. Its anti-inflammatory and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative disorders, while its anticancer properties make it a potential treatment option for various types of cancer. Further research is needed to fully understand the potential of TEPPB and its mechanism of action.
Méthodes De Synthèse
The synthesis of TEPPB involves the reaction of 3,4,5-trihydroxybenzoic acid with 1-ethylpropylamine and ethyl iodide. The reaction takes place in the presence of a base such as potassium carbonate and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain TEPPB in its pure form.
Applications De Recherche Scientifique
TEPPB has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, TEPPB has been shown to have anticancer properties, making it a potential treatment option for various types of cancer.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-6-14(7-2)19-18(20)13-11-15(21-8-3)17(23-10-5)16(12-13)22-9-4/h11-12,14H,6-10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZBBBJVZGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C(=C1)OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)






![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)
